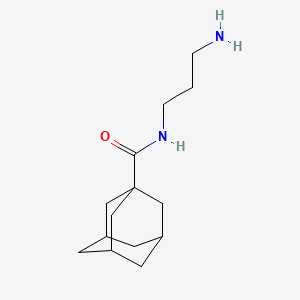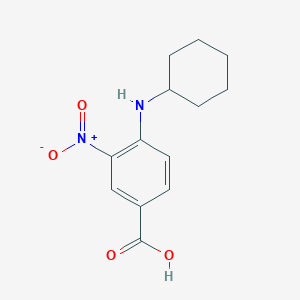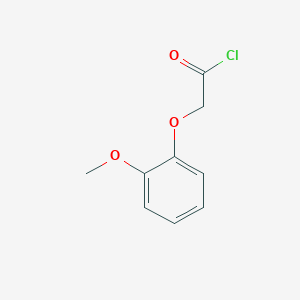
4-Cyclohexylamino-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylamino-butan-1-ol, also known as CHABA, is a compound that has gained interest in the scientific community due to its potential applications in various fields of research and industry1. It has a molecular weight of 171.2821.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Cyclohexylamino-butan-1-ol. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of a cyclohexylamine with a suitable alkyl halide or alcohol.Molecular Structure Analysis
The molecular formula of 4-Cyclohexylamino-butan-1-ol is C10H21NO21. The InChI code is 1S/C10H21NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h10-12H,1-9H22.
Chemical Reactions Analysis
Specific chemical reactions involving 4-Cyclohexylamino-butan-1-ol are not available in the sources I found. However, as an alcohol, it may undergo reactions typical of this class of compounds, such as esterification or oxidation.Physical And Chemical Properties Analysis
The boiling point of 4-Cyclohexylamino-butan-1-ol is 153/9 Torr and its melting point is 452.Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Structural Analysis
4-Cyclohexylamino-butan-1-ol is involved in various chemical reactions, particularly in the formation of hydrochlorides and ketones through reaction with indole compounds. The hydrolytic ring opening of specific intermediates produces 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one, illustrating its role in complex organic synthesis processes. The crystal structure of these compounds has been determined, providing insight into their chemical properties and potential applications in material science and pharmaceuticals (Aghazadeh et al., 2012).
Physical Properties and Solvation Effects
The compound has been studied for its physical properties, including sound speeds and isentropic compressibilities in mixtures with cycloalkanes. These studies contribute to our understanding of molecular interactions and can inform the design of new materials with tailored properties for applications in acoustics, materials science, and engineering (Oswal et al., 2004).
Sensor Development
4-Cyclohexylamino-butan-1-ol derivatives have been utilized in the development of sensors, particularly for detecting alcohol vapors. These applications are significant in environmental monitoring, industrial safety, and healthcare diagnostics, showcasing the compound's versatility beyond basic chemical research (Wang et al., 2001).
Catalysis and Synthesis
In catalysis, derivatives of 4-Cyclohexylamino-butan-1-ol have been used to synthesize chiral compounds, such as optically active cyclopropanecarboxylic acids, highlighting its importance in asymmetric synthesis and pharmaceutical manufacturing (Hegedüs et al., 2015).
Material Science and Engineering
The compound's derivatives also play a role in material science, particularly in the preparation of nanoparticles and the exploration of their drug loading and release properties. This research is pivotal for developing advanced drug delivery systems, potentially revolutionizing treatments for various diseases (Wang et al., 2016).
Safety And Hazards
The safety information available indicates that 4-Cyclohexylamino-butan-1-ol is an irritant2. It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist3.
Zukünftige Richtungen
While specific future directions for 4-Cyclohexylamino-butan-1-ol are not mentioned in the sources I found, the compound has potential applications in various fields of research and industry1. Further studies could explore these potential applications and how the compound’s properties can be utilized.
Eigenschaften
IUPAC Name |
4-(cyclohexylamino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h10-12H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSWTQFQYDKATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389790 |
Source


|
| Record name | 4-Cyclohexylamino-butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylamino-butan-1-ol | |
CAS RN |
78345-58-1 |
Source


|
| Record name | 4-Cyclohexylamino-butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


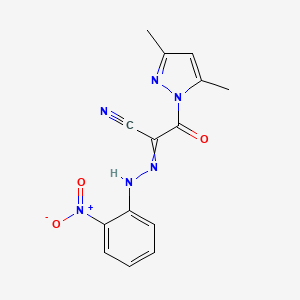
![Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1351470.png)
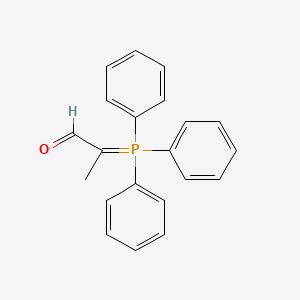
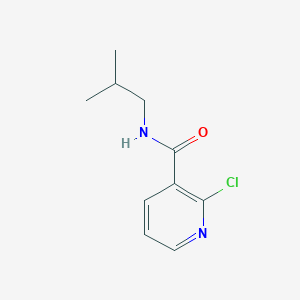

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)


![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

